molecular formula C13H18ClFN2 B1461207 {1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1019342-50-7

{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1461207
CAS No.: 1019342-50-7
M. Wt: 256.74 g/mol
InChI Key: HBOXVFZKJFFCKZ-UHFFFAOYSA-N
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Description

{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine is a premium research chemical compound of significant interest in neuroscience and medicinal chemistry research. This chemically distinct molecule features a piperidine scaffold substituted with a (2-chloro-4-fluorophenyl)methyl group at the nitrogen position and an aminomethyl moiety at the 4-position, creating a versatile structure with potential interaction capabilities at multiple biological targets. Compounds with similar structural features, particularly those incorporating the piperidine core with halogenated phenyl groups, have demonstrated substantial research utility as ligands for various neurological targets, including serotonin receptors . This compound's primary research applications include investigation as a potential precursor or intermediate in the development of receptor-targeted ligands, particularly for central nervous system targets. The structural architecture suggests potential affinity for serotonin receptor subtypes, which are critically involved in regulating mood, cognition, and various neuropsychiatric conditions . The presence of both chloro and fluoro substituents on the phenyl ring enhances the molecule's electronic properties and potential binding characteristics, while the aminomethyl group provides a handle for further chemical modification, making it exceptionally valuable for structure-activity relationship studies in medicinal chemistry optimization programs. Researchers utilize this compound primarily as a key synthetic building block in the development of novel psychoactive compounds and potential therapeutic agents targeting neurological disorders. The compound's mechanism of action in research settings is investigated as a potential modulator of G-protein coupled receptors, particularly serotonergic targets, which represent important areas for pharmaceutical development for conditions including depression, anxiety, and schizophrenia . Structural analogs featuring similar piperidine-halogenated phenyl configurations have shown nanomolar affinity for 5-HT1A receptors in research settings, suggesting this compound may share similar interaction potential . This product is provided exclusively FOR RESEARCH USE ONLY (RUO) and is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS. Strictly prohibited from personal use, this compound should be handled only by qualified researchers in appropriate laboratory settings following established safety protocols. Researchers can access additional information on related chemical structures and their research applications through authoritative databases including PubChem and other NCBI resources .

Properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-13-7-12(15)2-1-11(13)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOXVFZKJFFCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound with the molecular formula C13H18ClFN2 and a molecular weight of 256.74 g/mol. It is primarily utilized in organic synthesis and has garnered interest for its potential biological activities, particularly in medicinal chemistry.

The compound's structure can be represented by the following identifiers:

  • IUPAC Name : 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
  • InChI Key : HBOXVFZKJFFCKZ-UHFFFAOYSA-N
  • Canonical SMILES : C1CN(CCC1CN)CC2=C(C=C(C=C2)F)Cl

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its interaction with various biological targets, including receptor inhibition and potential anti-cancer properties.

Anticancer Activity

Research has shown that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)0.66
Compound BHCT-15 (Colon Cancer)6.62
Compound CUO-31 (Renal Cancer)7.69

These findings suggest that the compound may act as a VEGFR-2 inhibitor, which is crucial in cancer progression due to its role in angiogenesis.

The mechanism through which this compound exerts its biological effects may involve:

  • VEGFR Inhibition : Compounds targeting VEGFR have shown promising results in reducing tumor growth by inhibiting angiogenesis.
  • Apoptosis Induction : Studies indicate that certain derivatives induce apoptosis in cancer cells, leading to decreased cell viability.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Piperidine Derivatives :
    • A series of piperidine derivatives were synthesized and tested for their anticancer properties against various human tumor cell lines.
    • Results indicated that some derivatives had IC50 values comparable to established chemotherapeutics, suggesting their potential as novel anticancer agents.
  • Antibacterial Activity :
    • The antibacterial activity of similar piperidine compounds was evaluated against Gram-positive and Gram-negative bacteria.
    • Notably, some compounds exhibited MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with key analogs, focusing on substituents, molecular weight, and inferred biological activities:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity References
{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine 2-Cl, 4-F on benzyl 268.7 (calculated) Not explicitly reported
(1-(2-Methylbenzyl)piperidin-4-yl)methanamine (9c) 2-CH₃ on benzyl 218 Antioxidant (inferred)
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine (9e) 3-OCH₃ on benzyl 234 Antioxidant
MMV019918 4-Br, 2-Cl on phenyl-furan 452.27 ([M+H]⁺) Antimalarial
{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8c) 4-Cl, 4-F on benzyl and phenol 354.8 (calculated) σ1 Receptor ligand activity
{1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine 3,4-Cl₂ on benzyl 275.2 (calculated) Not reported

Key Observations:

  • Lipophilicity: Chlorine and fluorine atoms increase logP values, improving membrane permeability but possibly reducing aqueous solubility.
  • Biological Implications: Antioxidant analogs (9c, 9e) suggest piperidinyl methanamines can target oxidative stress pathways .

Spectroscopic Data Comparison

  • ¹H-NMR :
    • Piperidine protons in analogs (e.g., 9c: δ 1.07–2.06 ppm) align with the target’s expected signals.
    • Aromatic protons vary based on substitution: 2-chloro-4-fluorophenyl groups would show distinct splitting patterns compared to 3-methoxy or 2-methyl substituents .
  • Mass Spectrometry :
    • The target’s molecular ion (expected m/z ~268.7) would differ from 9e (m/z 234) and MMV019918 (m/z 452.27) .

Preparation Methods

Reaction Principle

Reductive amination is the predominant method for synthesizing piperidin-4-yl methanamine derivatives. It involves the condensation of a ketone intermediate, specifically 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-one, with an amine source (e.g., ammonia or methylamine), followed by reduction to form the corresponding amine.

Reaction Conditions and Reagents

  • Ketone Intermediate Preparation: The ketone 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-one can be synthesized via Friedel-Crafts acylation or other benzylation methods starting from 2-chloro-4-fluorobenzyl chloride and piperidin-4-one.

  • Reductive Amination:

    • The ketone reacts with an amine (e.g., methylamine or ammonia) in a solvent such as methanol or ethanol.
    • A reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) is used to reduce the imine intermediate to the secondary amine.
    • The reaction is typically carried out at room temperature to moderate heating (~25–50°C).
    • The medium is often made slightly basic using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction.
  • Purification: The product is purified by crystallization or column chromatography, often using solvents like 2-propanol or ethyl acetate.

Advantages and Notes

  • This method allows for high selectivity and yields.
  • Sodium cyanoborohydride is preferred for its mild reducing capabilities and selectivity in reductive amination.
  • The reaction medium can be optimized to suppress side reactions, for example, by adding iron sulfate (FeSO4·7H2O) to eliminate cyanide-related side products.

Nucleophilic Substitution Method

Reaction Principle

This method involves the nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with piperidin-4-ylmethanamine under basic conditions to form the target compound.

Reaction Conditions and Reagents

  • Starting Materials:

    • 2-chloro-4-fluorobenzyl chloride as the electrophile.
    • Piperidin-4-ylmethanamine as the nucleophile.
  • Reaction Medium:

    • Organic solvents such as dichloromethane, toluene, or acetonitrile.
    • Bases like sodium hydroxide, potassium carbonate, or tertiary amines to deprotonate the amine and promote nucleophilicity.
  • Temperature: Typically conducted at room temperature to reflux conditions depending on solvent boiling points.

  • Purification: The crude product is purified by crystallization or chromatographic methods to achieve high purity.

Industrial Adaptations

  • Continuous flow reactors are increasingly utilized to improve mixing, heat transfer, and reaction control in large-scale production.
  • Automated systems maintain consistent reaction parameters, enhancing yield and reproducibility.

Data Table Summarizing Key Preparation Parameters

Preparation Method Starting Materials Reaction Conditions Reducing Agent/Base Solvent(s) Purification Techniques Notes
Reductive Amination 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-one + Amine Room temp, mild heating (25–50°C) Sodium borohydride or sodium cyanoborohydride; DABCO base Methanol, ethanol Crystallization, column chromatography Iron sulfate added to suppress side reactions
Nucleophilic Substitution 2-chloro-4-fluorobenzyl chloride + Piperidin-4-ylmethanamine Room temp to reflux Sodium hydroxide, potassium carbonate Dichloromethane, toluene Crystallization, chromatography Suitable for batch and continuous flow production

Detailed Research Findings and Notes

  • A patent (US7208603B2) describes a reductive amination approach using sodium cyanoborohydride in a methanolic medium with DABCO as a base, highlighting the importance of controlling reaction medium pH and the addition of iron sulfate to minimize side reactions from cyanide ions.

  • The ketone intermediate can be prepared via epoxidation and subsequent fluorination steps, followed by activation and substitution reactions to introduce the desired benzyl substituent on the piperidine ring.

  • Analytical techniques such as ^1H and ^13C NMR spectroscopy confirm the substitution pattern and purity of the final compound, with characteristic chemical shifts for the fluorophenyl group and piperidine methanamine moiety.

  • Industrial synthesis benefits from continuous flow reactors to optimize reaction kinetics and heat management, improving yield and scalability.

Q & A

Q. What are the established multi-step synthesis routes for {1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Reductive Amination : React 4-aminomethylpiperidine with 2-chloro-4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃) in DMF or THF.
    • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate the product .
  • Optimization Tips :
    • Monitor reaction progress via TLC or HPLC.
    • Adjust solvent polarity and temperature to minimize side products (e.g., over-alkylation).

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the piperidine ring, benzyl substituent, and amine group. Key signals include δ ~2.4–3.0 ppm (piperidine CH₂) and aromatic protons at δ ~7.0–7.5 ppm .
  • Infrared Spectroscopy (IR) : Identify N–H stretching (~3300 cm⁻¹) and C–F/C–Cl vibrations (~1100–1200 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities .

Q. How can purity and stability be assessed during storage?

Methodological Answer:

  • HPLC Analysis : Employ a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to detect impurities .
  • Stability Testing :
    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
    • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution on biological activity?

Methodological Answer:

  • Comparative Analysis : Synthesize analogs with varying halogen substituents (e.g., Cl → Br, F → CF₃) and test against biological targets (e.g., malaria parasites, CNS receptors) .

  • Data Table :

    SubstituentBiological Activity (IC₅₀)Target Receptor
    2-Cl,4-F1.2 µM (Antimalarial)PfATP4
    2-Br,4-CF₃0.8 µM (Antimalarial)PfATP4
    2-F,4-Cl3.5 µM (CNS)σ₁ Receptor

Q. What experimental frameworks are suitable for evaluating antimicrobial or CNS activity?

Methodological Answer:

  • Antimicrobial Assays :
    • Microdilution Method : Test against Gram-positive/negative bacteria (MIC range: 1–128 µg/mL) in Mueller-Hinton broth .
    • Time-Kill Curves : Assess bactericidal kinetics over 24 hours .
  • CNS Activity :
    • Radioligand Binding Assays : Screen for affinity at σ₁, NMDA, or serotonin receptors using [³H]-ligand displacement .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Verification : Re-analyze compounds via HPLC-MS to rule out degradation .
    • Orthogonal Assays : Validate results using independent methods (e.g., in vitro enzyme inhibition + cell-based assays) .
  • Case Study : Discrepancies in antimalarial IC₅₀ values were resolved by standardizing parasite culture conditions (e.g., synchronized ring-stage parasites) .

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to PfATP4 (PDB: 6WGI) or σ₁ receptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
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{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine

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